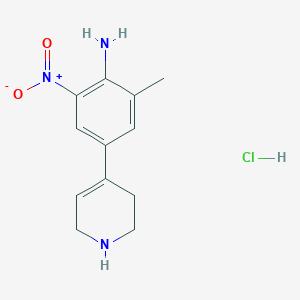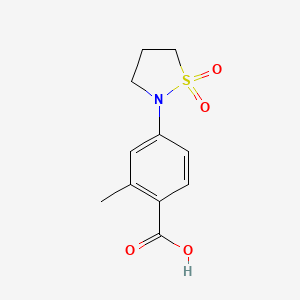
4-(Brommethyl)-1-Chlor-2-methylbenzol
Übersicht
Beschreibung
4-(Bromomethyl)-1-chloro-2-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a chlorine atom is attached to the benzene ring
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-chloro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 4-(bromomethyl)benzoate”, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-methylbenzene typically involves the bromination of 1-chloro-2-methylbenzene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction. The reaction proceeds via a free radical mechanism, where the bromine radical substitutes the hydrogen atom on the methyl group, forming the bromomethyl derivative .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-1-chloro-2-methylbenzene can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a suitable catalyst under controlled temperature and pressure conditions can optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-1-chloro-2-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is 4-(carboxymethyl)-1-chloro-2-methylbenzene.
Reduction: The major product is 1-chloro-2-methylbenzene.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-chloro-2-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in synthetic chemistry to create complex molecules and materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a chlorine atom.
Methyl 4-(bromomethyl)benzoate: Similar in structure but with an ester group instead of a chlorine atom.
4-(Bromomethyl)-3-methoxybenzoate: Similar in structure but with a methoxy group instead of a chlorine atom
Uniqueness
4-(Bromomethyl)-1-chloro-2-methylbenzene is unique due to the presence of both a bromomethyl group and a chlorine atom on the benzene ring. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in synthetic and industrial chemistry .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-1-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUQOIBNWISSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-58-1 | |
| Record name | 4-(bromomethyl)-1-chloro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


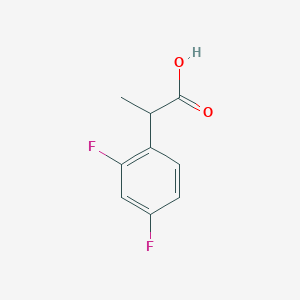

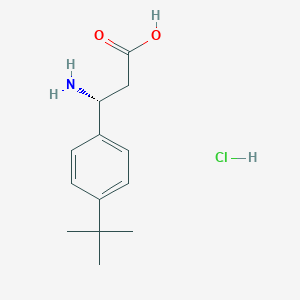
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)

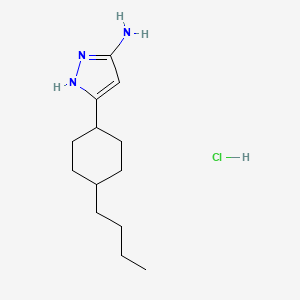
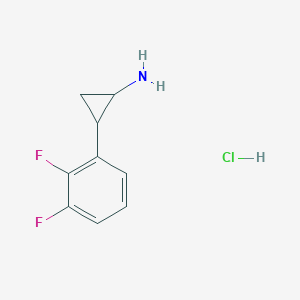

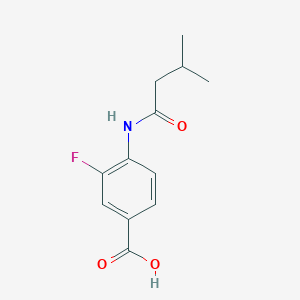
![6-Fluoro-2-azaspiro[3.3]heptane](/img/structure/B1441465.png)
![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)
